(2,2,2-Trifluoro-1-phenylethyl)hydrazine
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Overview
Description
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is a chemical compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylethyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-phenylethyl)hydrazine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5COCF3+N2H4⋅H2O→C6H5CH2CF3NHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoro-1-phenylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
(2,2,2-Trifluoro-1-phenylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoro-1-phenylethyl)hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-Trifluoroethyl)hydrazine
- (2,2,2-Trifluoromethyl)hydrazine
- Phenylethylhydrazine
Uniqueness
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a phenylethyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32449-50-6 |
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Molecular Formula |
C8H9F3N2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5,7,13H,12H2 |
InChI Key |
GEUSRWRZUZQRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NN |
Origin of Product |
United States |
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